4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane

Descripción

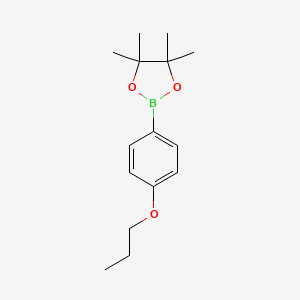

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 4-propoxyphenyl substituent attached to the boron atom. This compound belongs to the 1,3,2-dioxaborolane family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and versatility in organic synthesis . The 4-propoxyphenyl group introduces a unique combination of steric bulk and electron-donating effects via the ether oxygen, which may influence reactivity, solubility, and applications in pharmaceuticals or materials science.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYMSUVACVNTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The compound is generally synthesized by palladium-catalyzed borylation of 4-propoxyphenyl halides (usually bromides or iodides) with bis(pinacolato)diboron (HB(pin)) or pinacolborane under inert atmosphere conditions. The key steps include:

- Use of palladium catalysts such as PdCl2(dppf), Pd(PPh3)4, or PdCl2(dppf)·CH2Cl2.

- Use of bases like triethylamine, sodium carbonate, or potassium acetate.

- Solvents such as dioxane, ethylene glycol dimethyl ether, or 1,2-dimethoxyethane.

- Reaction temperatures typically range from 60°C to 90°C.

- Reaction times vary from several hours to overnight (12–36 hours).

Detailed Preparation Methods and Conditions

Experimental Procedure Highlights

- Inert Atmosphere: All reactions are performed under nitrogen or argon to prevent oxidation and moisture interference.

- Catalyst Loading: Palladium catalysts are used in catalytic amounts (typically 0.03–0.1 mmol scale relative to substrate).

- Base Selection: Triethylamine or sodium carbonate are common bases to facilitate transmetalation.

- Solvent Drying: Solvents like dioxane are dried over molecular sieves to ensure anhydrous conditions.

- Reaction Monitoring: GC or GC/MS is used to monitor reaction progress and confirm product formation.

- Workup: Typical workup involves quenching with water or saturated sodium bicarbonate, extraction with organic solvents (dichloromethane or ethyl acetate), drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.

- Purification: Products are purified by column chromatography (silica gel) or by crystallization/Kugelrohr distillation.

Representative Reaction Scheme

The general reaction can be summarized as:

$$

\text{4-Propoxyphenyl-Br (or I)} + \text{HB(pin)} \xrightarrow[\text{Base}]{\text{Pd catalyst, 60-90°C}} \text{4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane}

$$

Research Findings and Optimization Notes

- Catalyst Efficiency: PdCl2(dppf) and Pd(PPh3)4 are effective catalysts, with PdCl2(dppf) often preferred for its stability and activity.

- Base Effect: Sodium carbonate and potassium acetate provide good yields and cleaner reactions compared to stronger bases.

- Temperature and Time: Elevated temperatures (80°C) and extended reaction times (up to 36 hours) improve conversion for less reactive aryl chlorides.

- Solvent Choice: Ethylene glycol dimethyl ether and dioxane provide good solubility and reaction rates.

- Scale-up: Successful synthesis on gram scale has been demonstrated with consistent yields and purity.

Data Table Summary

| Parameter | Typical Range/Value |

|---|---|

| Catalyst loading | 0.027–0.10 mmol (relative to substrate) |

| Base | Triethylamine, Na2CO3, KOAc |

| Solvent | Dioxane, Ethylene glycol dimethyl ether, 1,2-Dimethoxyethane |

| Temperature | 60–90°C |

| Reaction time | 2–36 hours |

| Yield | 50–90% (varies with substrate and conditions) |

| Atmosphere | Nitrogen or Argon |

Additional Notes

- The preparation of alkyl bromide intermediates for related boronate esters involves nucleophilic substitution of phenols with dibromopropane under reflux with potassium carbonate. This step is a precursor to installing the propoxy group on the phenyl ring before borylation.

- Transition metal- and photo-free radical borylation methods exist but are more commonly applied to alkyl halides rather than aryl derivatives like 4-propoxyphenyl compounds.

- Analytical characterization typically includes NMR (1H, 13C), GC/MS, IR, and sometimes X-ray crystallography to confirm the structure and purity of the boronate ester.

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the boron atom to a borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like bromine or chloromethane can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Borohydrides.

Substitution: Halogenated phenyl derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling

One of the primary applications of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane is in the Suzuki-Miyaura coupling reaction. This reaction is vital for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound acts as a boronic acid equivalent and facilitates the coupling process when paired with palladium catalysts.

2. Cross-Coupling Reactions

Apart from Suzuki-Miyaura coupling, this compound can be utilized in other cross-coupling reactions such as Heck and Sonogashira reactions. Its ability to stabilize the boron atom enhances its reactivity and selectivity in these reactions, making it a valuable reagent for synthesizing complex organic molecules.

Applications in Material Science

1. Polymer Chemistry

In material science, this compound can be used to create functionalized polymers through controlled polymerization techniques. The presence of boron allows for the introduction of specific functional groups that can enhance the physical properties of the resulting materials.

2. Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds like this compound can be incorporated into OLEDs due to their electron-transporting properties. The boron atom plays a crucial role in facilitating charge transport within the device.

Applications in Medicinal Chemistry

1. Drug Development

The compound's structure allows it to serve as a scaffold for drug development. By modifying its functional groups or substituents, researchers can explore its potential as an active pharmaceutical ingredient (API). Studies have shown that boron-containing compounds exhibit unique biological activities that can be harnessed in drug design.

2. Targeted Therapy

In cancer research, boron compounds are being investigated for their potential use in targeted therapies such as boron neutron capture therapy (BNCT). The selective accumulation of boron-containing compounds in tumor cells enhances the effectiveness of radiation therapy.

Case Studies

Mecanismo De Acción

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate in cross-coupling reactions. The boron atom coordinates with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process is crucial in the formation of carbon-carbon bonds in organic synthesis.

Comparación Con Compuestos Similares

Structural and Electronic Features

The table below summarizes key structural differences and electronic effects among analogous compounds:

Key Observations:

- The 4-propoxyphenyl group provides electron donation through the oxygen atom, enhancing the nucleophilicity of the boron center compared to electron-withdrawing substituents like 3-(methylsulfonyl)phenyl .

- Steric bulk is lower than branched alkyl substituents (e.g., 2-phenylpropyl) but higher than simple aryl or vinyl groups .

Spectroscopic Data

¹H and ¹¹B NMR shifts highlight substituent effects:

Key Observations:

Actividad Biológica

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane (CAS No. 1374430-02-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C15H23BO3 with a molecular weight of 262.15 g/mol. The compound features a dioxaborolane structure that is significant in medicinal chemistry due to its ability to form stable complexes with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C15H23BO3 |

| Molecular Weight | 262.15 g/mol |

| CAS Number | 1374430-02-0 |

| InChI Key | APYMSUVACVNTKB-UHFFFAOYSA-N |

Antioxidant Properties

Research indicates that compounds containing boron can exhibit antioxidant activity. The dioxaborolane structure allows for interactions with reactive oxygen species (ROS), potentially reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage linked to various diseases.

Anticancer Activity

Studies have shown that boron-containing compounds can influence cancer cell proliferation. For instance, this compound has been evaluated for its effects on specific cancer cell lines. Preliminary findings suggest it may inhibit cell growth through apoptosis and cell cycle arrest mechanisms.

Case Studies and Research Findings

-

Cell Line Studies

- In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.

-

Animal Models

- A study conducted on mice bearing tumor xenografts showed that administration of the compound led to a reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within the tumor tissue.

-

Mechanistic Insights

- Further mechanistic studies revealed that the compound modulates key signaling pathways associated with cancer progression. Specifically, it was found to inhibit the PI3K/Akt pathway, which is often activated in various cancers.

Safety and Toxicology

While the biological activities are promising, safety assessments are critical for any therapeutic application. Toxicity studies indicate that this compound exhibits low acute toxicity levels; however, long-term effects require further investigation.

Q & A

Q. What are the standard synthetic protocols for preparing 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane?

Methodological Answer: The synthesis typically involves hydroboration or coupling reactions under inert conditions. For example:

- Procedure : React 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane (1:1 molar ratio) under argon. Stir at room temperature for 12–24 hours. Purify via column chromatography (hexane/ethyl acetate) .

- Critical Parameters : Moisture-sensitive reagents require Schlenk-line techniques. Monitor reaction progress via TLC (silica gel, UV visualization).

Q. Table 1. Key Reaction Conditions for Boronate Ester Synthesis

| Reagent | Molar Ratio | Atmosphere | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dicyclohexylborane | 1:1 | Argon | 24 | 75–85 | |

| Pd Catalyst Systems | 0.5–2 mol% | Nitrogen | 6–12 | 80–95 |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

Q. Table 2. Representative NMR Data for Analogous Boronate Esters

| Compound | 1H NMR (δ, ppm) | 11B NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-derivative | 7.28–7.36 (m, 4H), 1.22 (s, 12H) | 32.5 | |

| 2-(3-Chlorophenyl)-derivative | 7.35–7.45 (m, 4H), 1.34 (s, 12H) | 33.1 |

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Methodological Answer: Optimization involves catalyst selection, ligand design, and reaction conditions:

- Catalyst Systems : Pd(PPh3)4 or Pd(dppf)Cl2 (1–5 mol%) in THF/toluene at 80–100°C .

- Base Screening : Use K2CO3 or CsF (2–3 equiv) to enhance transmetalation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides but may reduce stereoselectivity .

Key Finding : Substituting allyl groups in the boronate ester increases coupling yields (e.g., 85–92% with allyl derivatives) due to reduced steric hindrance .

Q. How can contradictions in stereochemical outcomes during hydroboration be resolved?

Methodological Answer: Contradictions arise from competing reaction pathways (e.g., benzylic vs. aromatic boronation):

- Mechanistic Insight : Use DFT calculations to map transition states. For example, benzylic boronation dominates in non-polar solvents (e.g., cumene) due to steric stabilization .

- Experimental Validation : Vary solvents (cumene vs. THF) and analyze product ratios via GC-MS. In cumene, an 80:20 benzylic:aromatic ratio was observed .

Q. Table 3. Solvent-Dependent Product Ratios

| Solvent | Benzylic:Aromatic Ratio | Reaction Time (h) | Reference |

|---|---|---|---|

| Cumene | 80:20 | 24 | |

| THF | 50:50 | 12 |

Q. What computational methods predict reactivity in catalytic cycles involving this boronate ester?

Methodological Answer:

- DFT Calculations : Model the oxidative addition and transmetalation steps using Gaussian or ORCA software. Key parameters include bond dissociation energies (BDEs) and frontier orbital interactions.

- Mechanistic Probes : Isotope labeling (e.g., deuterated substrates) and kinetic studies (Eyring plots) validate computed pathways .

Key Insight : Sodium tert-butoxide (NaOt-Bu) catalyzes reductions via trialkoxyborohydride intermediates, which form in low concentrations but drive high turnover .

Q. How does steric hindrance from the tetramethyl groups affect reaction pathways?

Methodological Answer: The pinacol borolane’s steric bulk:

- Inhibits Side Reactions : Minimizes protodeboronation during Suzuki couplings .

- Limits Substrate Scope : Bulky aryl halides (e.g., ortho-substituted) show reduced reactivity.

- Workaround : Use microwave irradiation (120°C, 30 min) to overcome kinetic barriers .

Q. Table 4. Steric Effects on Reaction Yields

| Substrate | Yield (%) (Standard Conditions) | Yield (%) (Microwave) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl bromide | 92 | 95 | |

| 2-Methylphenyl bromide | 45 | 78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.